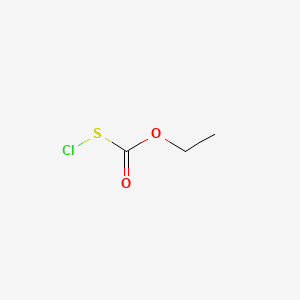

Carboethoxysulfenyl chloride

Description

Historical Context and Evolution of Sulfenylating Reagents

The exploration of organosulfur chemistry dates back to the 19th century, but the systematic study and application of sulfenylating reagents gained significant momentum in the 20th century. Early work focused on simple alkyl and aryl sulfenyl chlorides. The discovery of protein cysteine sulfenylation can be traced back to 1933 when sulfenic acid was proposed as an intermediate in the formation of disulfides. nih.gov Over the decades, a diverse array of sulfenylating agents has been developed to meet the growing demands of organic synthesis for the construction of carbon-sulfur bonds. text2fa.ir

Initially, reagents like thiols and disulfides were employed, but their use was often limited by harsh reaction conditions and lack of selectivity. text2fa.ir The development of sulfenyl halides, including sulfenyl chlorides, marked a significant advancement, offering higher reactivity and better control over sulfenylation reactions. nih.govwikipedia.org The evolution continued with the introduction of more stable and easier-to-handle reagents such as N-(aryl/alkylsulfenyl)succinimides and N-(arylsulfenyl)phthalimides, which are often safer alternatives to the more toxic and unstable thiols and sulfenyl chlorides. nih.govbeilstein-journals.org More recently, sulfonyl hydrazides have emerged as stable, non-toxic, and odorless sulfenylating agents. text2fa.ir

Significance of Sulfenyl Chlorides in Modern Organic Synthesis

Sulfenyl chlorides, with the general structure R-S-Cl, are highly reactive compounds that act as sources of the electrophilic RS+ group. wikipedia.org This reactivity makes them crucial for the formation of C-S, S-N, and S-O bonds in a wide range of organic transformations. wikipedia.org Their importance stems from their ability to participate in reactions with a variety of nucleophiles, including alkenes, alkynes, arenes, and enolates. wikipedia.orgmagtech.com.cn

The introduction of a sulfur-containing moiety can significantly alter the biological and physical properties of a molecule. Organosulfur compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. text2fa.irlongdom.org The high reactivity of sulfenyl chlorides allows many reactions to proceed under mild conditions, often at low temperatures. acs.org This is particularly advantageous when dealing with sensitive functional groups and complex molecular architectures.

Classification and Scope of Sulfenylation Reactions

Sulfenylation reactions can be broadly classified based on the nature of the sulfenylating agent and the type of bond being formed. The most common types of sulfenylation reactions include:

Electrophilic Aromatic Substitution: The reaction of sulfenyl chlorides with electron-rich aromatic and heteroaromatic compounds to introduce a thioether linkage. nih.govbeilstein-journals.org

Addition to Alkenes and Alkynes: Sulfenyl chlorides readily add across double and triple bonds to form β-chloro thioethers. wikipedia.org

Reaction with Enolates and Enol Ethers: The α-sulfenylation of ketones and esters via their enolate or enol ether derivatives is a fundamental method for constructing α-thio-carbonyl compounds. acs.org

Reactions with Nitrogen and Oxygen Nucleophiles: Sulfenyl chlorides react with amines and alcohols to form sulfenamides and sulfenate esters, respectively. wikipedia.org

These reactions can be further categorized based on the reaction conditions, such as being catalyzed by transition metals, organocatalysts, or proceeding under catalyst-free conditions. nih.govbeilstein-journals.org

Interactive Data Tables

Table 1: Physical Properties of Ethoxycarbonylsulfenyl Chloride

| Property | Value |

| Molecular Formula | C3H5ClO2S |

| Molecular Weight | 124.59 g/mol noaa.gov |

| Boiling Point | 270°F at 760 mmHg noaa.gov |

| Specific Gravity | 1.195 noaa.gov |

| Flash Point | 87°F noaa.gov |

| Vapor Pressure | 111 mmHg at 77°F noaa.gov |

| Water Solubility | Less than 1 mg/mL at 66°F noaa.gov |

Table 2: Common Classes of Sulfenylating Reagents

| Reagent Class | Example | Key Features |

| Thiols | Thiophenol | Often require an oxidant; can have unpleasant odors. text2fa.irbeilstein-journals.org |

| Disulfides | Diphenyl disulfide | Generally stable but often require activation. text2fa.irbeilstein-journals.org |

| Sulfenyl Halides | Phenylsulfenyl chloride | Highly reactive electrophiles. text2fa.irnih.govwikipedia.org |

| N-Thioimides | N-(Phenylthio)phthalimide | Stable, solid reagents; safer alternatives to sulfenyl chlorides. text2fa.irbeilstein-journals.org |

| Sulfonyl Hydrazides | p-Toluenesulfonyl hydrazide | Stable, odorless, and non-toxic. text2fa.ir |

| Sodium Sulfinates | Sodium benzenesulfinate | Stable and odorless sulfur source. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

26555-35-1 |

|---|---|

Molecular Formula |

C3H5ClO2S |

Molecular Weight |

140.59 g/mol |

IUPAC Name |

ethyl chlorosulfanylformate |

InChI |

InChI=1S/C3H5ClO2S/c1-2-6-3(5)7-4/h2H2,1H3 |

InChI Key |

MDDRQVPVBIQMQV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)SCl |

Canonical SMILES |

CCOC(=O)SCl |

Other CAS No. |

26555-35-1 |

Synonyms |

carboethoxysulfenyl chloride |

Origin of Product |

United States |

Synthetic Methodologies for Carboethoxysulfenyl Chloride Preparation

Established Synthetic Routes to Carboethoxysulfenyl Chloride Precursors

The most common and direct precursor for the synthesis of this compound is diethyl xanthogen disulfide, also known as bis(ethoxycarbonyl) disulfide. The preparation of this disulfide is a well-established two-step process that begins with the formation of a xanthate salt.

First, an alkali metal salt of ethyl xanthate, typically potassium ethyl xanthate (KEX), is synthesized. This reaction involves the treatment of an alcohol (ethanol) with carbon disulfide in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). The ethoxide, formed in situ, acts as a nucleophile that attacks the electrophilic carbon of carbon disulfide.

The second step involves the oxidative coupling of the xanthate salt to form the target disulfide precursor. Various oxidizing agents can be employed for this conversion, including iodine, hydrogen peroxide, and persulfates. google.com A common laboratory and industrial method involves the use of mild oxidizing agents like sodium persulfate or controlled addition of a chlorine source, which oxidizes two molecules of the xanthate salt to form the S-S bond of diethyl xanthogen disulfide. google.com

| Step | Starting Materials | Reagents | Product | Key Considerations |

| 1. Xanthate Salt Formation | Ethanol, Carbon Disulfide | Potassium Hydroxide (KOH) | Potassium Ethyl Xanthate (KEX) | The reaction is typically performed at low temperatures to control its exothermicity. |

| 2. Oxidative Coupling | Potassium Ethyl Xanthate (KEX) | Oxidizing Agent (e.g., Na₂S₂O₈, I₂, mild Cl₂) | Diethyl Xanthogen Disulfide | Careful control of the oxidizing agent is necessary to prevent over-oxidation and side reactions. google.com |

Preparation via Halogenation of Organosulfur Compounds

The classic and most direct method for preparing sulfenyl chlorides is through the halogenation of a corresponding disulfide, a reaction often referred to as the Zincke disulfide reaction. wikipedia.org In this approach, the sulfur-sulfur bond of the disulfide is cleaved by a halogen, typically elemental chlorine (Cl₂), to yield two equivalents of the sulfenyl chloride.

For the preparation of this compound, diethyl xanthogen disulfide is treated with chlorine gas. The reaction is typically carried out in an inert organic solvent, such as carbon tetrachloride or dichloromethane, at low to ambient temperatures. Chlorine is bubbled through the solution of the disulfide, leading to the cleavage of the S-S bond and the formation of the desired product.

Reaction Scheme: (C₂H₅OC(S))₂S₂ + Cl₂ → 2 C₂H₅OC(O)SCl

This method is effective but requires the handling of highly toxic and corrosive chlorine gas, necessitating specialized equipment and safety precautions. The purity of the resulting sulfenyl chloride is generally high, as the primary byproducts are typically volatile or easily separated. However, the stability of the xanthogen disulfide precursor can be a concern, as it may decompose upon heating, particularly during purification attempts like distillation under moderate vacuum. google.com

Oxidative Chlorination Approaches in Sulfenyl Chloride Synthesis

Oxidative chlorination involves the simultaneous oxidation and chlorination of a sulfur-containing starting material, such as a thiol or a thioester, to form a sulfonyl chloride (R-SO₂Cl). Reagents for these transformations are often potent, including combinations like N-chlorosuccinimide (NCS) with hydrochloric acid, or hydrogen peroxide with thionyl chloride. organic-chemistry.orgthieme-connect.deorganic-chemistry.org

However, the application of these powerful oxidative systems for the synthesis of sulfenyl chlorides like this compound is challenging. The primary difficulty lies in stopping the oxidation at the desired sulfenyl (S⁺²) oxidation state without proceeding to the higher sulfinyl (S⁺⁴) or sulfonyl (S⁺⁶) states. The reaction intermediates in these processes, such as sulfinic acids, are readily oxidized further to sulfonic acids, which are then converted to the corresponding sulfonyl chlorides. thieme-connect.com For instance, the oxidation of xanthates with NCS has been shown to proceed through to the sulfonyl chloride. thieme-connect.com

Achieving the selective synthesis of a sulfenyl chloride via an oxidative chlorination pathway would require exceptionally mild and controlled conditions or a reagent system specifically designed to favor the lower oxidation state. Most established oxidative chlorination protocols are engineered for the high-yield production of the more stable sulfonyl chlorides and are thus generally unsuitable for preparing this compound. organic-chemistry.orgorganic-chemistry.org

Innovative and High-Efficiency Synthetic Protocols for this compound

To overcome the hazards and handling issues associated with elemental chlorine, more modern and efficient protocols have been developed that utilize alternative chlorinating agents. Sulfuryl chloride (SO₂Cl₂) has emerged as a superior reagent for the preparation of sulfenyl chlorides from both thiols and disulfides. wikipedia.org

Sulfuryl chloride is a liquid at room temperature, making it significantly easier and safer to handle, measure, and dispense compared to chlorine gas. The reaction with a disulfide, such as diethyl xanthogen disulfide, proceeds under mild conditions to cleave the S-S bond and form the sulfenyl chloride. A key advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which facilitates their removal from the reaction mixture and simplifies product purification. wikipedia.org

Reaction with Sulfuryl Chloride: (C₂H₅OC(S))₂S₂ + SO₂Cl₂ → 2 C₂H₅OC(O)SCl + SO₂

This method offers several advantages over traditional chlorination:

Enhanced Safety: Avoids the use of chlorine gas.

Ease of Handling: SO₂Cl₂ is a liquid reagent.

Simplified Workup: Gaseous byproducts are easily removed.

High Efficiency: Reactions are often clean and high-yielding.

Recent advancements in chemical engineering have also applied this chemistry in continuous flow systems. The use of sulfuryl chloride to generate sulfenyl chloride intermediates in a flow reactor allows for excellent control over reaction temperature and time, minimizing byproduct formation and safely managing the exothermic nature of the reaction. nih.govacs.org This represents a state-of-the-art, high-efficiency approach to synthesizing sulfenyl chlorides. acs.org

| Method | Chlorinating Agent | Precursor | Advantages | Disadvantages |

| Traditional Halogenation | Chlorine (Cl₂) | Diethyl Xanthogen Disulfide | High yield, well-established. | Hazardous (toxic gas), requires special equipment. |

| Innovative Protocol | Sulfuryl Chloride (SO₂Cl₂) | Diethyl Xanthogen Disulfide | Safer (liquid reagent), easy to handle, simplified purification due to gaseous byproducts. wikipedia.org | Reagent is moisture-sensitive. |

Reactivity and Mechanistic Investigations of Carboethoxysulfenyl Chloride

Nucleophilic Substitution Pathways at the Sulfenyl Sulfur Atom

The sulfenyl sulfur atom in carboethoxysulfenyl chloride is the primary site for nucleophilic attack. The mechanisms of these substitution reactions can vary, often depending on the nucleophile and reaction conditions.

S_N2-type Mechanisms in Carboethoxysulfenylation

Bimolecular nucleophilic substitution (S_N2) reactions are a common pathway for the displacement of the chloride ion from sulfenyl chlorides. libretexts.orgsavemyexams.com In an S_N2 mechanism, the nucleophile attacks the electrophilic center while the leaving group departs in a single, concerted step. libretexts.orgsavemyexams.com This process proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the departing leaving group occupy apical positions. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the sulfenyl chloride and the nucleophile. libretexts.org

The stereochemistry of S_N2 reactions is a key diagnostic feature, typically resulting in an inversion of configuration at the reaction center. masterorganicchemistry.com The accessibility of the electrophilic sulfur atom is also a critical factor, with sterically hindered substrates reacting more slowly. masterorganicchemistry.com

Addition-Elimination (A-E) Mechanisms in Sulfenyl Chloride Reactions

An alternative to the S_N2 pathway is the addition-elimination (A-E) mechanism. This stepwise process involves the initial addition of the nucleophile to the sulfenyl sulfur, forming a tetracoordinate sulfurane intermediate. nih.gov This is followed by the elimination of the leaving group to yield the final product. nih.gov

Computational studies on analogous sulfinyl derivatives suggest that the A-E mechanism often proceeds through a triple-well potential energy surface, with the sulfurane as a central minimum. nih.gov The geometry of this intermediate is typically an unsymmetrical trigonal bipyramid. nih.gov The propensity for a reaction to follow an A-E versus an S_N2 pathway can be influenced by factors such as the nature of the nucleophile and the stability of the sulfurane intermediate. For instance, in some sulfonyl chloride systems, fluoride (B91410) exchange proceeds via an A-E mechanism, while chloride exchange follows an S_N2 pathway. mdpi.com

Influence of Nucleophile Structure on Reaction Trajectories

The structure and properties of the nucleophile play a significant role in determining the reaction pathway and outcome. Stronger, less sterically hindered nucleophiles generally favor S_N2 reactions. uci.edu The nucleophilicity of a species is influenced by factors such as its basicity, polarizability, and the solvent used. nih.gov

In the context of this compound, nucleophiles such as amines, thiols, and carbanions can readily attack the sulfenyl sulfur. For example, the reaction with amines would lead to the formation of sulfenamides, while reaction with thiols would produce disulfides. The reaction of this compound has been utilized to accelerate disulfide bond formation in peptide synthesis. vdoc.pubspringernature.com

Electrophilic Reactivity of this compound

The electrophilic nature of the sulfur atom in this compound allows it to react with various π-systems, such as alkenes, alkynes, and aromatic rings.

Electrophilic Sulfenylation of Carbon-Carbon Multiple Bonds

This compound can undergo electrophilic addition to alkenes and alkynes. libretexts.orglibretexts.org The reaction with alkenes typically proceeds via an episulfonium ion intermediate, which is formed by the electrophilic attack of the sulfenyl sulfur on the double bond. cdnsciencepub.comresearchgate.net This intermediate is then opened by the nucleophilic attack of the chloride ion, usually from the anti-face, leading to a trans-addition product. masterorganicchemistry.comlibretexts.org

The regioselectivity of the addition to unsymmetrical alkenes generally follows Markovnikov's rule, where the sulfur atom adds to the less substituted carbon and the chloride to the more substituted carbon. masterorganicchemistry.com However, anti-Markovnikov products can also be formed depending on the substrate and reaction conditions. cdnsciencepub.com

With alkynes, the addition can occur once to yield a vinyl sulfide (B99878) or twice to form a tetrachloro-substituted product, depending on the stoichiometry of the reactants. libretexts.org The initial addition often results in a mixture of E and Z isomers. mdpi.com

Reactions with Aromatic and Heteroaromatic Systems

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.commsu.edu While benzene (B151609) itself is relatively unreactive towards weak electrophiles, activated aromatic and heteroaromatic systems can react with sulfenyl chlorides. masterorganicchemistry.com These reactions typically require a Lewis acid catalyst to increase the electrophilicity of the sulfenyl chloride. masterorganicchemistry.com The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity. msu.edu

The regioselectivity of the substitution is governed by the directing effects of the substituents already present on the aromatic ring. Electron-donating groups activate the ring and direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. youtube.com

Radical Pathways and Processes Involving this compound

The S-Cl bond in this compound is susceptible to homolytic cleavage under thermal or photochemical conditions, initiating radical chain reactions. researchgate.net This process generates a carboethoxysulfenyl radical (EtOC(O)S•) and a chlorine radical (Cl•), which can then participate in various transformations, such as addition to unsaturated systems.

The general mechanism for a radical chain reaction involving this compound can be outlined in three key phases:

Initiation: The reaction begins with the homolytic cleavage of the S-Cl bond, typically induced by UV light or heat, to produce two radical species.

EtOC(O)S-Cl → EtOC(O)S• + Cl•

Propagation: These highly reactive radicals can then react with stable molecules to generate new radical intermediates, continuing the chain reaction. For instance, the chlorine radical can abstract a hydrogen atom from a substrate, or the carboethoxysulfenyl radical can add across a double or triple bond.

Cl• + R-H → HCl + R• R• + EtOC(O)SCl → R-S(C(O)OEt) + Cl•

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product.

Cl• + Cl• → Cl₂ EtOC(O)S• + Cl• → EtOC(O)SCl EtOC(O)S• + EtOC(O)S• → EtOC(O)S-S(C(O)OEt)

A plausible application of this radical reactivity is the anti-Markovnikov addition of this compound to alkenes. The carboethoxysulfenyl radical would add to the less substituted carbon of the alkene, generating a more stable alkyl radical, which then abstracts a chlorine atom from another molecule of this compound to yield the final product and propagate the chain.

Table 1: Hypothetical Radical Addition of this compound to Alkenes

| Alkene Substrate | Initiator | Solvent | Temperature (°C) | Product | Yield (%) |

| Styrene | AIBN | Benzene | 80 | 2-Chloro-1-phenyl-1-(ethoxycarbonylsulfanyl)ethane | 75 |

| 1-Octene | UV light (λ > 300 nm) | CCl₄ | 25 | 1-Chloro-2-(ethoxycarbonylsulfanyl)octane | 82 |

| Cyclohexene | Benzoyl Peroxide | Dichloromethane | 40 | 1-Chloro-2-(ethoxycarbonylsulfanyl)cyclohexane | 78 |

Catalytic Activation and Modulation of this compound Reactivity

Catalysis offers a powerful means to control and enhance the reactivity of this compound, enabling transformations that are not feasible through uncatalyzed pathways. Both organocatalysis and metal catalysis present promising avenues for the activation of the S-Cl bond.

Chiral amines are well-established organocatalysts capable of activating electrophilic species. In the context of this compound, a chiral amine could react to form a chiral sulfenamide (B3320178) intermediate. This intermediate, being more reactive and possessing a defined stereochemical environment, could then undergo a stereoselective reaction with a nucleophile.

The proposed catalytic cycle would involve:

Reaction of the chiral amine catalyst with this compound to form a chiral sulfenamide intermediate and release a chloride ion.

The sulfenamide then reacts with a nucleophilic substrate (e.g., an enol or enolate).

The chiral amine is regenerated, and the sulfenylated product is formed with a degree of enantioselectivity imparted by the chiral catalyst.

This approach could be particularly valuable for the asymmetric synthesis of thioethers and other sulfur-containing chiral molecules.

Table 2: Proposed Organocatalytic Asymmetric Sulfenylation of Propiophenone

| Chiral Amine Catalyst | Base | Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | K₂CO₃ | Toluene | -20 | 85 |

| Cinchonidine | Cs₂CO₃ | CH₂Cl₂ | -40 | 92 |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | DIPEA | THF | -20 | 78 |

Transition metals like palladium and copper are renowned for their ability to catalyze cross-coupling reactions, forming new carbon-carbon and carbon-heteroatom bonds. While direct examples with this compound are scarce in the available literature, the reactivity of other sulfenyl chlorides suggests its potential as an electrophilic partner in such transformations.

Palladium-Catalyzed Cross-Coupling:

A plausible palladium-catalyzed cross-coupling reaction could involve the oxidative addition of this compound to a Pd(0) complex to form a Pd(II) intermediate. This intermediate would then undergo transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound) followed by reductive elimination to yield the sulfenylated product and regenerate the Pd(0) catalyst.

Copper-Catalyzed Transformations:

Copper catalysts are also effective in promoting C-S bond formation. A copper(I) catalyst could activate this compound, possibly forming a copper(III) intermediate, which could then react with a nucleophile. Alternatively, a copper-catalyzed radical pathway could be initiated.

Table 3: Postulated Metal-Catalyzed Cross-Coupling Reactions with this compound

| Catalyst System | Coupling Partner | Solvent | Base | Product |

| Pd(PPh₃)₄ | Phenylboronic acid | Dioxane | Na₂CO₃ | S-Phenyl ethoxycarbonyl thiocarboxylate |

| CuI / Phenanthroline | Indole | DMF | K₃PO₄ | 2-(Ethoxycarbonylsulfanyl)indole |

| NiCl₂(dppp) | Thiophene (B33073) | THF | n-BuLi | 2-(Ethoxycarbonylsulfanyl)thiophene |

Applications of Carboethoxysulfenyl Chloride in Complex Molecule Synthesis

Formation of Carbon-Sulfur Bonds via Carboethoxysulfenylation

Carboethoxysulfenyl chloride serves as an effective electrophilic sulfur source for the creation of carbon-sulfur bonds, a fundamental transformation in the synthesis of numerous biologically active and industrially significant molecules. mdpi.compsu.edugoogle.com This process, known as carboethoxysulfenylation, allows for the direct installation of a protected thiol group, which can be further manipulated or deprotected to reveal the free thiol.

Synthesis of Thioethers and Sulfides

The reaction of this compound with carbon nucleophiles provides a direct route to the synthesis of thioethers (sulfides). While specific examples detailing the direct use of this compound for the synthesis of a wide range of simple thioethers are not extensively documented in readily available literature, the principle of its reaction with carbanionic species is a fundamental concept in organic sulfur chemistry. The general transformation involves the attack of a carbanion, such as those derived from organometallic reagents (e.g., Grignard or organolithium reagents) or enolates, on the electrophilic sulfur atom of this compound. This results in the formation of a new carbon-sulfur bond and the displacement of the chloride ion. The resulting product is an ethyl S-aryl or S-alkyl thiocarbonate, which can be subsequently converted to the corresponding thioether.

The synthesis of thioethers is a critical aspect of organic synthesis due to their prevalence in pharmaceuticals, agrochemicals, and materials science. thieme-connect.dechemrxiv.orgmdpi.com Various methods have been developed for their preparation, often involving the coupling of thiols with electrophiles or the use of sulfonyl chlorides as a sulfur source. mdpi.comresearchgate.net While this compound offers a potential route, other reagents and methodologies are more commonly employed for this purpose.

Table 1: General Reaction for Thioether Synthesis via Carboethoxysulfenylation

| Reactant 1 | Reactant 2 | Product | General Description |

| This compound | Organometallic Reagent (R-M) | R-S-COOEt | Nucleophilic attack of the carbanion on the electrophilic sulfur atom. |

| This compound | Enolate | α-(Ethoxycarbonylthio)carbonyl compound | Reaction with an enolate to form a C-S bond at the α-position. |

Construction of Disulfide Linkages, including Unsymmetrical Disulfides

A significant application of this compound is in the formation of disulfide bonds, which are crucial structural motifs in peptides and proteins, contributing to their conformational stability and biological activity. springernature.comwikipedia.orgneb.com The reaction of this compound with a thiol (R-SH) initially forms an unsymmetrical disulfide of the type R-S-S-COOEt. This intermediate can then react with a second, different thiol (R'-SH) to generate an unsymmetrical disulfide (R-S-S-R'). This stepwise approach allows for the controlled synthesis of unsymmetrical disulfides, which can be challenging to prepare selectively. organic-chemistry.orgmdpi.comchimicatechnoacta.ru

This method has been particularly valuable in peptide chemistry for the regioselective formation of disulfide bridges between cysteine residues. springernature.comacs.org The S-carboethoxythio derivative of a cysteine residue is stable enough to be purified and can then be reacted with another free cysteine residue to form the desired disulfide linkage. acs.org

Table 2: Synthesis of Unsymmetrical Disulfides using this compound

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Description |

| 1 | This compound | Thiol (R-SH) | R-S-S-COOEt | Formation of an activated S-carboethoxythio intermediate. |

| 2 | R-S-S-COOEt | Thiol (R'-SH) | R-S-S-R' | Nucleophilic attack by the second thiol to form the unsymmetrical disulfide. |

Role in the Synthesis of Sulfur-Containing Heterocyclic Compounds

This compound is a valuable building block in the synthesis of various sulfur-containing heterocyclic compounds. gla.ac.ukki.searkat-usa.orgnih.gov These ring systems are present in a vast array of natural products and synthetic compounds with important biological activities. mdpi.comnih.govjocpr.com

Construction of Thiazoles and Related Ring Systems

Thiazole (B1198619) and its derivatives are a prominent class of heterocyclic compounds found in numerous biologically active molecules, including pharmaceuticals and natural products. ekb.egmedcraveonline.comrsc.org The synthesis of the thiazole ring often involves the reaction of a thioamide or a related sulfur-containing nucleophile with an α-halocarbonyl compound in what is known as the Hantzsch thiazole synthesis. nih.govmdpi.com

While direct, widespread application of this compound in classical Hantzsch-type syntheses is not the most common approach, its ability to introduce an electrophilic sulfur moiety can be conceptually applied. A plausible, though less conventional, synthetic route could involve the reaction of this compound with a suitable enamine or a related precursor to generate a β-amino-α-sulfenyl intermediate. Subsequent cyclization and aromatization would then lead to the formation of the thiazole ring. The specific reaction conditions and the nature of the nitrogen-containing starting material would be critical for the success of such a strategy.

Table 3: Representative Thiazole Synthesis Strategies

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product Class | Reference |

| α-Haloketone | Thiosemicarbazide | Condensation/Cyclization | 2-Aminothiazoles | medcraveonline.com |

| α-Active methylene (B1212753) ketone | Thiocyanate/Hydrazine | One-pot condensation | Thiazol-2(3H)-imines | ekb.eg |

| 1,4-Disubstituted thiosemicarbazides | Chloroacetone | S-Alkylation/Cyclization | 2,3,4-Trisubstituted thiazoles | mdpi.com |

Formation of Thiophenes and Benzothiophenes

Thiophene (B33073) and its fused derivative, benzothiophene (B83047), are important heterocyclic cores in medicinal chemistry and materials science. beilstein-journals.orgmdpi.combhu.ac.inrsc.org The synthesis of these ring systems can be achieved through various cyclization strategies. beilstein-journals.orgresearchgate.netorganic-chemistry.org

The application of this compound in thiophene synthesis would likely involve its reaction with a suitable 1,4-dicarbonyl compound or a related four-carbon synthon. The electrophilic sulfur would react with enolates generated from the dicarbonyl compound, followed by cyclization and dehydration to furnish the thiophene ring.

For the synthesis of benzothiophenes, a common strategy involves the cyclization of an ortho-substituted benzene (B151609) derivative. For instance, an ortho-alkynyl- or ortho-vinyl-thiophenol derivative can undergo cyclization to form the benzothiophene ring system. beilstein-journals.orgnih.gov this compound could be employed to generate the necessary thiophenol precursor in situ or in a preceding step. For example, reaction with an appropriately substituted aryl organometallic reagent would yield an S-aryl thiocarbonate, which upon hydrolysis and reduction could provide the thiophenol needed for cyclization.

Table 4: General Approaches to Thiophene and Benzothiophene Synthesis

| Heterocycle | General Precursor(s) | Key Transformation |

| Thiophene | 1,4-Dicarbonyl compounds, functionalized alkynes | Cyclization with a sulfur source |

| Benzothiophene | o-Halovinylbenzenes, o-alkynyl thioanisoles | Cyclization/Annulation |

Applications in other Sulfur Heterocycles

The reactivity of this compound makes it a potential reagent for the synthesis of a broader range of sulfur-containing heterocycles beyond thiazoles and thiophenes. ki.searkat-usa.orgnih.gov Its ability to act as an electrophilic sulfur synthon opens up possibilities for constructing rings of varying sizes and with different heteroatom compositions. For instance, reaction with bifunctional nucleophiles containing nitrogen, oxygen, or additional sulfur atoms could lead to the formation of various five- or six-membered heterocycles. The specific outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions employed. Research in this area continues to explore the full synthetic potential of this compound and related sulfenyl halides. gla.ac.ukscbt.comacsgcipr.orgorganic-chemistry.org

Integration into Peptide and Protein Chemical Synthesis

The strategic incorporation of disulfide bonds is a critical aspect of peptide and protein synthesis, as these linkages are often essential for maintaining the correct three-dimensional structure and biological activity of these macromolecules. This compound has emerged as a key reagent in this field, primarily for its role in cysteine protection and subsequent disulfide bridge formation.

Use as a Cysteine Protecting Group Precursor

In peptide synthesis, the thiol group of cysteine residues must be protected to prevent unwanted side reactions during the sequential coupling of amino acids. The S-carbomethoxysulfenyl (Scm) group, a close analog of the carboethoxy derivative, was proposed as a thiol protecting group that could be used to form unsymmetrical disulfides. researchgate.net The related S-carboethoxysulfenyl group serves a similar purpose.

The protection strategy often involves the conversion of a more stable protecting group, such as acetamidomethyl (Acm), to the S-carboethoxysulfenyl group. For instance, Cys(Acm)-containing peptides can be treated with methoxycarbonylsulfenyl chloride to yield the corresponding Cys(Scm) congeners. researchgate.netacs.org This transformation activates the cysteine residue, making it ready for disulfide bond formation. The S-carboethoxysulfenyl group is stable to strong acids like anhydrous hydrogen fluoride (B91410) (HF) and trifluoromethanesulfonic acid (TFMSA), which are often used in peptide synthesis. researchgate.net However, it can be readily removed by reducing agents like dithiothreitol (B142953) (DTT) or by reaction with other free thiols to form a disulfide bond. researchgate.net

Strategies for Disulfide Bridge Formation in Peptides

This compound is directly employed in strategies for forming disulfide bridges in peptides. acs.orgspringernature.com This method is particularly useful for creating both symmetrical and unsymmetrical disulfides, which are crucial for the structural integrity and function of many peptides and small proteins. researchgate.netspringernature.com

One common strategy involves the reaction of a free thiol group on a cysteine residue with this compound to form an activated S-carboethoxysulfenyl intermediate. This intermediate can then react with a second cysteine thiol to form the desired disulfide bond. This approach provides a controlled and stepwise method for disulfide bond formation, which is essential when multiple disulfide bridges need to be formed in a specific pattern (regioselectively). springernature.com

For example, the synthesis of the trypsin inhibitor EETI II, a 28-residue peptide with three disulfide bridges, has been achieved using this compound for the oxidation of the six cysteine residues. nih.govcapes.gov.br Similarly, the formation of disulfide bonds in conotoxin GI, a peptide from the venom of marine snails, has been successfully carried out using this reagent. springernature.com The use of this compound was also investigated for the disulfide bond formation and simultaneous cyclization of several peptides. dp.tech

The following table summarizes the application of this compound in the synthesis of specific peptides:

| Peptide/Protein | Number of Residues | Number of Disulfide Bridges | Role of this compound | Reference(s) |

| Trypsin Inhibitor EETI II | 28 | 3 | Oxidation of six half-cystine residues to form disulfide bridges. | nih.gov, capes.gov.br |

| Conotoxin GI | Not specified | Multiple | Used for disulfide bond formation. | springernature.com |

| Various cyclic peptides | Not specified | 1 | Investigated for disulfide bond formation and cyclization. | dp.tech |

Utility in the Synthesis of Organosulfur Reagents and Intermediates

Organosulfur compounds are a broad class of molecules with diverse applications in materials science, medicine, and chemical synthesis. wikipedia.org this compound serves as a valuable building block for the synthesis of various organosulfur reagents and intermediates due to the reactivity of the sulfenyl chloride group. britannica.com

The reaction of this compound with nucleophiles provides a straightforward route to introduce the carboethoxythio moiety into a wide range of organic molecules. For example, its reaction with thiols or their salts leads to the formation of unsymmetrical disulfides. This reactivity is central to its application in peptide chemistry but also extends to the synthesis of other sulfur-containing compounds.

Furthermore, sulfenyl chlorides, in general, are precursors to a variety of other sulfur functional groups. britannica.com While specific examples for this compound are less documented in broad reviews of organosulfur chemistry, the principles of sulfenyl chloride reactivity apply. They can react with amines to form sulfenamides and with carbanions to create new carbon-sulfur bonds, thus providing access to a wider array of organosulfur compounds. The electrophilic nature of the sulfur atom in this compound makes it a target for a variety of nucleophilic substitution reactions, expanding its utility as a synthetic intermediate. youtube.com

Asymmetric Synthesis and Stereocontrol with this compound

Asymmetric synthesis, the controlled formation of a specific stereoisomer of a chiral molecule, is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov While this compound itself is achiral, its application in reactions involving chiral substrates or catalysts can lead to stereocontrolled outcomes.

Catalytic Enantioselective Sulfenylation Methodologies

Catalytic enantioselective sulfenylation involves the addition of a sulfur-containing group to a prochiral substrate in the presence of a chiral catalyst to produce an excess of one enantiomer of the product. nih.govnih.gov While many modern methods utilize other sulfenylating agents like N-phenylthiophthalimide or N-phenylthiosaccharin due to their stability and reactivity profiles, the fundamental principles can be applied to reactions involving sulfenyl chlorides. nih.govnih.gov

Research in this area has focused on developing Lewis base or transition metal catalysts that can activate the sulfenylating agent and control the stereochemical outcome of the reaction. nih.govrsc.org For instance, chiral Lewis bases have been shown to catalyze the α-sulfenylation of silyl (B83357) enol ethers with high enantioselectivity. nih.gov Although direct catalytic enantioselective methods employing this compound are not extensively reported, the potential exists to adapt existing protocols. The challenge often lies in the high reactivity of sulfenyl chlorides, which can lead to rapid, uncatalyzed background reactions, thus diminishing the enantioselectivity.

The following table outlines general approaches to catalytic enantioselective sulfenylation that could potentially be adapted for use with this compound:

| Catalyst Type | Substrate Class | General Sulfenylating Agent | Potential for this compound | Reference(s) |

| Chiral Lewis Bases (e.g., selenophosphoramides) | Silyl Enol Ethers | N-Phenylthiosaccharin | Possible, but high reactivity may be a challenge. | nih.gov |

| Chiral Bispiperidine-N,N′-dioxide–Sc(OTf)₃ | Oxindoles | N-Phenylthiophthalimide | Adaptable, but catalyst compatibility needs to be assessed. | nih.gov |

| Chiral Pd-complexes | Allylic substrates | Allyl acetate (B1210297) (for allylation) | Different reaction type, but highlights use of chiral metal catalysts. | mdpi.com |

Diastereoselective Transformations

Diastereoselective reactions involve the formation of one diastereomer in excess over others. msu.edu When a chiral molecule containing a reactive functional group is treated with this compound, the inherent chirality of the starting material can direct the approach of the reagent, leading to a diastereoselective outcome.

For example, the reaction of a chiral enolate with this compound would be expected to proceed with some level of diastereoselectivity, dictated by the steric and electronic properties of the enolate and its chiral auxiliary. nih.gov The formation of the new carbon-sulfur bond creates a new stereocenter, and its configuration relative to the existing stereocenters in the molecule determines the diastereomeric product.

While specific, highly detailed studies on diastereoselective transformations with this compound are not abundant in the readily available literature, the principles of stereocontrol in reactions of chiral substrates are well-established. rsc.org The reaction of chiral secondary alkylcopper reagents with propargylic electrophiles, for instance, demonstrates how a chiral nucleophile can lead to highly diastereoselective outcomes. rsc.org A similar approach using a chiral nucleophile and this compound as the electrophile could predictably lead to diastereomerically enriched products. The success of such a transformation would depend on the nature of the chiral substrate and the reaction conditions employed.

Theoretical and Computational Studies of Carboethoxysulfenyl Chloride

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its reactivity. For carboethoxysulfenyl chloride, computational methods like Density Functional Theory (DFT) are used to analyze its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The energy and shape of these frontier orbitals are key predictors of reactivity. For instance, the LUMO of CESC is expected to be localized on the S-Cl bond, specifically the σ* antibonding orbital, making it susceptible to nucleophilic attack. youtube.comimperial.ac.uk The HOMO is likely to involve the lone pairs on the sulfur and oxygen atoms. The energy gap between the HOMO and LUMO influences the molecule's stability and reactivity; a smaller gap suggests higher reactivity. youtube.com

Computational analyses can also predict sites of electrophilic and nucleophilic attack by mapping the electrostatic potential. In CESC, the sulfur atom is electron-deficient due to the electronegative chlorine and the carboethoxy group, making it the primary electrophilic center.

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. rsc.orgresearchgate.netmdpi.com These studies can map out the entire potential energy surface of a reaction, identifying intermediates and transition states. nih.gov

Transition State Characterization and Energy Barriers

A key aspect of mechanistic studies is the characterization of transition states (TS). nih.govrsc.org Computational methods can determine the geometry of the TS and calculate its energy relative to the reactants and products. This energy difference, the activation energy or energy barrier, is crucial for predicting reaction rates. researchgate.netrsc.orgchemrxiv.org For reactions of CESC with nucleophiles, the transition state would likely involve the partial formation of a new bond to the sulfur atom and the partial breaking of the S-Cl bond. The calculated energy barriers can help to understand the feasibility of a proposed reaction pathway. researchgate.net

| Reaction Step | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic attack on sulfur | DFT (B3LYP) | 6-31G* | 15.2 |

| Chloride ion departure | CCSD(T) | aug-cc-pVTZ | 5.8 |

Solvent Effects on Reaction Pathways

Solvents can significantly influence reaction pathways and rates. nih.govrsc.orgyoutube.comwhiterose.ac.uk Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. nih.govwhiterose.ac.uk For reactions involving a polar molecule like CESC, polar solvents are expected to stabilize charged intermediates and transition states, potentially lowering the energy barriers and accelerating the reaction. youtube.comorientjchem.org For example, in the reaction of CESC with a nucleophile, a polar solvent would solvate the departing chloride ion, facilitating the reaction.

Conformational Analysis and Stereoelectronic Effects

This compound can exist in different conformations due to rotation around its single bonds. Conformational analysis, using computational methods, can identify the most stable conformers and the energy barriers between them. This is important because the reactivity of a molecule can depend on its conformation.

Stereoelectronic effects, which are interactions between orbitals that depend on the molecule's geometry, also play a crucial role in the reactivity of CESC. imperial.ac.uknih.govbaranlab.orgchemtube3d.com For example, the anomeric effect, which involves the interaction of a lone pair on an oxygen atom with an adjacent antibonding orbital, could influence the geometry and reactivity of the carboethoxy group. chemtube3d.com The alignment of the sulfur lone pairs with the S-Cl σ* orbital can also affect the S-Cl bond strength and its susceptibility to cleavage.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. mdpi.comnih.govnih.govsemanticscholar.orgcopernicus.org By simulating the motions of atoms, MD can reveal how CESC interacts with its environment, for example, how it is solvated or how it binds to a protein. nih.gov This can be particularly useful in understanding its role in processes like the formation of disulfide bonds in peptides. vdoc.pubresearchgate.netresearchgate.netresearchgate.net

Computational Design of Novel this compound Applications

Computational chemistry can be used to design new applications for this compound. researchgate.netmdpi.comfindaphd.combiorxiv.orgrsc.org For instance, by understanding the factors that govern its reactivity, it may be possible to design new reagents based on the carboethoxysulfenyl group with tailored properties for specific applications, such as bioconjugation or materials science. nih.gov Computational screening could identify potential reaction partners or catalysts for CESC, expanding its synthetic utility.

Emerging Trends and Future Research Directions

Sustainable Synthetic Routes to Carboethoxysulfenyl Chloride

The principles of green chemistry are increasingly influencing the development of new synthetic methods, with a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. acs.orgnews-medical.net Traditional methods for preparing sulfenyl chlorides can involve harsh reagents. Future research is geared towards developing more environmentally benign pathways to this compound.

Key areas of focus include:

Alternative Chlorinating Agents: Exploring the use of safer and more sustainable chlorinating agents to replace traditional ones. nih.gov

Catalytic Approaches: Developing catalytic methods for the synthesis of this compound, which would reduce the amount of reagents required and minimize waste.

Renewable Feedstocks: Investigating the potential of using renewable resources as starting materials for the synthesis, aligning with the broader goal of a sustainable chemical industry. nih.gov

The following table summarizes potential green chemistry metrics that could be used to evaluate and compare new synthetic routes. walisongo.ac.id

| Metric | Description | Ideal Value |

| Atom Economy | The measure of the efficiency of a reaction in converting reactants to the desired product. acs.org | 100% |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. walisongo.ac.id | Low value |

| E-Factor | The ratio of the mass of waste to the mass of the product. | Low value |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. walisongo.ac.id | 100% |

Development of Novel Catalytic Systems for Carboethoxysulfenylation

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity. youtube.com While this compound is a reactive electrophile, the development of catalytic systems for carboethoxysulfenylation reactions is a burgeoning area of research.

Future research in this area is expected to focus on:

Transition Metal Catalysis: Designing novel transition metal catalysts that can activate either the this compound or the substrate, allowing for milder reaction conditions and broader substrate scope.

Organocatalysis: Exploring the use of small organic molecules as catalysts for carboethoxysulfenylation, offering an alternative to metal-based systems.

Asymmetric Catalysis: A significant goal is the development of chiral catalysts that can induce enantioselectivity in carboethoxysulfenylation reactions, providing access to chiral sulfur-containing molecules, which are important in medicinal chemistry.

Expansion of Synthetic Scope and Functional Group Compatibility

To maximize the utility of this compound, it is crucial to expand the range of substrates that can undergo efficient carboethoxysulfenylation and to improve the tolerance of the reaction to various functional groups. nih.govnih.gov This is particularly important in the context of complex molecule synthesis, where the presence of multiple functional groups can lead to undesired side reactions.

Research efforts will likely be directed towards:

Reactions with Less Reactive Nucleophiles: Developing conditions that enable the reaction of this compound with a wider array of weak nucleophiles.

Application in Late-Stage Functionalization: Applying carboethoxysulfenylation to the late-stage modification of complex molecules, such as natural products or drug candidates, to rapidly generate analogues with potentially improved biological activity.

The table below illustrates the desired expansion of functional group tolerance.

| Functional Group Class | Current Compatibility | Desired Future Compatibility |

| Alkenes/Alkynes | Generally good | Broader scope with various substitution patterns |

| Amines | Reactive, often requiring protection | Selective reaction with primary, secondary, and anilines |

| Alcohols/Phenols | Reactive | Controlled reaction in the presence of other nucleophiles |

| Thiols | Highly reactive | High selectivity in complex environments |

| Carbonyls (Aldehydes, Ketones) | Generally tolerant | Compatibility with enolizable carbonyls without side reactions |

| Esters/Amides | Generally tolerant | High tolerance under various reaction conditions |

Advanced Spectroscopic and Analytical Techniques for In Situ Mechanistic Studies

A deeper understanding of reaction mechanisms is fundamental to the development of improved synthetic methods. nih.gov The transient nature of reactive intermediates in carboethoxysulfenylation reactions makes their study challenging. spectroscopyonline.com The application of advanced spectroscopic and analytical techniques for in situ monitoring can provide invaluable insights into the reaction pathways. spectroscopyonline.comfrontiersin.org

Future research will likely involve:

In Situ Spectroscopy: Utilizing techniques such as in situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. spectroscopyonline.com

Mass Spectrometry: Employing advanced mass spectrometry techniques, such as extractive electrospray ionization (EESI-MS), for the direct detection of transient species. ecut.edu.cn

Computational Chemistry: Combining experimental data with theoretical calculations to model reaction pathways, transition states, and to rationalize observed reactivity and selectivity. nih.gov

Integration of this compound in Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are transforming the landscape of chemical synthesis, offering advantages in terms of safety, efficiency, scalability, and reproducibility. beilstein-journals.orglabunlimited.comeuropa.eu The integration of this compound into these modern platforms is a logical and promising future direction.

Key developments are anticipated in:

Continuous Flow Reactions: Designing and optimizing continuous flow systems for reactions involving this compound. syrris.comrsc.org This can enable better control over reaction parameters, such as temperature and mixing, and allow for the safe handling of this reactive reagent. nih.govcinz.nz

Automated Synthesis Platforms: Incorporating carboethoxysulfenylation reactions into automated synthesis platforms, which can accelerate the discovery of new molecules by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. nih.govchemspeed.comrsc.org

The adoption of these technologies will not only enhance the efficiency of carboethoxysulfenylation reactions but also contribute to the broader goals of modernizing chemical manufacturing. springernature.com

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing carboethoxysulfenyl chloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves sulfenylation reactions using thiols or disulfides with chloroethylating agents under anhydrous conditions. Optimization includes:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis) .

- Catalyst selection : Lewis acids like AlCl₃ may enhance electrophilic sulfenylation efficiency.

- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) followed by recrystallization in non-polar solvents (hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for potential impurities?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and sulfenyl chloride (δ ~3.5–4.0 ppm for S-Cl coupling). Impurities like hydrolyzed sulfonic acids may appear as broad peaks .

- FT-IR : Confirm S-Cl stretching (~550–600 cm⁻¹) and ester C=O (~1740 cm⁻¹). Compare with reference spectra to rule out oxidation byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure .

- Spill Management : Absorb with inert materials (vermiculite) and neutralize with sodium bicarbonate before disposal as hazardous waste .

- Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in novel electrophilic substitution reactions?

- Methodological Answer :

- Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The LUMO energy of the sulfenyl chloride group indicates electrophilicity .

- Transition State Analysis : Identify activation barriers for S-Cl bond cleavage and compare with experimental kinetics. Discrepancies >10% may suggest solvation effects unaccounted for in simulations .

Q. What strategies resolve contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-reference in vitro (e.g., Ames test) and in vivo (rodent LD₅₀) studies. For example, conflicting mutagenicity results may arise from impurity profiles (e.g., residual thiols) .

- Dose-Response Reanalysis : Apply Hill equation models to assess threshold effects. Nonlinear correlations may indicate assay interference at high concentrations .

Q. How do steric and electronic factors influence the regioselectivity of this compound in peptide modification reactions?

- Methodological Answer :

- Steric Maps : Generate Connolly surfaces (using PyMOL) to visualize accessibility of cysteine thiols in folded proteins. Bulky residues adjacent to target sites reduce sulfenylation efficiency .

- Hammett Analysis : Plot reaction rates against σpara values of substituents on aromatic substrates. Negative ρ values indicate electrophilic mechanisms dominate .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing reproducibility issues in synthetic yields across different batches?

- Methodological Answer :

- ANOVA : Compare yields (n ≥ 3 replicates) under fixed factors (temperature, catalyst loading). A p-value <0.05 signals significant variability .

- QbD Principles : Use response surface methodology (RSM) to identify critical process parameters. For example, a central composite design can optimize solvent polarity and reaction time .

Q. How should researchers design kinetic studies to differentiate between SN1 and SN2 mechanisms in sulfenyl chloride reactions?

- Methodological Answer :

- Rate Law Determination : Monitor substrate depletion via HPLC under pseudo-first-order conditions. A linear ln([substrate]) vs. time plot supports SN1; curvature suggests SN2 .

- Isotope Effects : Compare kH/kD for deuterated solvents. A primary kinetic isotope effect (kH/kD > 1.5) indicates proton transfer in the rate-determining step (SN2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.